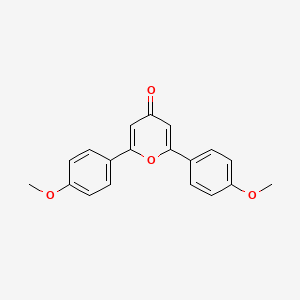

4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC81111 is a small molecule drug that acts as an epidermal growth factor receptor tyrosine kinase inhibitor. It has shown potent anticancer effects and is orally active. The compound was initially developed by Kasetsart University and is currently in the discovery phase for its therapeutic potential in treating neoplasms .

Preparation Methods

The synthetic route for NSC81111 involves the preparation of oxygen heterocycles, which are then subjected to various reaction conditions to yield the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic rings .

Chemical Reactions Analysis

NSC81111 undergoes several types of chemical reactions, primarily focusing on its interaction with the epidermal growth factor receptor tyrosine kinase. The compound is known to inhibit the receptor with an IC50 value of 0.15 nanomolar . Common reagents used in these reactions include various organic solvents and catalysts that facilitate the formation of the active compound. The major product formed from these reactions is the active inhibitor of the epidermal growth factor receptor tyrosine kinase .

Scientific Research Applications

NSC81111 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of tyrosine kinases. In biology, it is utilized to understand the cellular mechanisms involved in cancer proliferation and metastasis. In medicine, NSC81111 is being investigated for its potential as a therapeutic agent in treating various types of cancer. In industry, the compound is used in the development of new anticancer drugs and as a reference standard in quality control processes .

Mechanism of Action

The mechanism of action of NSC81111 involves its binding to the epidermal growth factor receptor tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival. By blocking this pathway, NSC81111 effectively reduces the growth and spread of cancer cells .

Comparison with Similar Compounds

NSC81111 is unique in its high potency and oral activity compared to other epidermal growth factor receptor tyrosine kinase inhibitors. Similar compounds include gefitinib, erlotinib, and afatinib, which also target the epidermal growth factor receptor but differ in their chemical structure and pharmacokinetic properties. NSC81111 stands out due to its exceptionally low IC50 value, indicating its high efficacy at very low concentrations .

Biological Activity

4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- (CAS No. 1678-14-4) is a compound belonging to the pyran class of heterocyclic compounds. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific pyran derivative, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its synthesis and structure-activity relationships.

Antimicrobial Activity

4H-Pyran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various strains of bacteria and fungi.

- Study Findings : A study evaluated the antimicrobial effects of several 4H-Pyran derivatives, including 2,6-bis(p-methoxyphenyl)-. The results showed that this compound had notable activity against Mycobacterium bovis and various fungal strains, suggesting its potential as an antimicrobial agent .

| Compound | Target Organism | Activity |

|---|---|---|

| 4H-Pyran-4-one, 2,6-bis(p-methoxyphenyl)- | Mycobacterium bovis | Moderate to high |

| Other 4H-Pyran derivatives | Various fungi | Variable |

Anticancer Activity

The anticancer potential of 4H-Pyran derivatives has also been highlighted in various studies.

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through different pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

- Case Study : In a recent study focusing on the synthesis and evaluation of 4H-Pyran derivatives, it was found that certain modifications to the pyran ring significantly enhanced anticancer activity against human cancer cell lines .

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased cytotoxicity |

| Substitution with halogens | Variable effects |

Antiviral Activity

Recent investigations have suggested that some pyran derivatives possess antiviral properties.

- Research Insights : A study reported that certain synthesized pyran derivatives exhibited inhibitory effects against SARS-CoV-2. The mechanism involves interference with viral replication processes .

| Compound | Virus Targeted | Activity |

|---|---|---|

| 2,6-diaryltetrahydro-4H-pyran-4-one | SARS-CoV-2 | Significant inhibition |

Synthesis Methods

The synthesis of 4H-Pyran derivatives typically involves multi-component reactions that are efficient and yield high purity products.

- One-Pot Synthesis : A common method involves the reaction between aromatic aldehydes and malononitrile in the presence of a catalyst such as N-methylmorpholine.

- Catalytic Approaches : Recent advancements include using transition-metal-free methods for synthesizing these compounds from diynones and water .

Properties

CAS No. |

1678-14-4 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2,6-bis(4-methoxyphenyl)pyran-4-one |

InChI |

InChI=1S/C19H16O4/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

LECSSHUYKZKQDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.